3-Bromobenzylideneacetone
Description
3-Bromobenzylideneacetone (CAS Ref: 54-OR300762) is a halogenated α,β-unsaturated ketone characterized by a bromine substituent at the meta position of the benzylidene ring. This compound is widely utilized as an organic building block in synthetic chemistry, particularly in reactions involving electrophilic additions or cycloadditions. Its structure combines a conjugated enone system with a bromine atom, enhancing its reactivity in transformations such as bromination and Michael additions .
Commercial availability data from specialized suppliers (e.g., CymitQuimica) indicates a price of €223.00 per gram for research-grade quantities, reflecting its niche application in complex syntheses . The compound’s electron-withdrawing bromine substituent modulates its electronic properties, making it a valuable substrate for studying substituent effects in organic reactions.
Properties
IUPAC Name |
4-(3-bromophenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCEEXEFIACMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzylideneacetone can be synthesized through the bromination of benzylideneacetone. The process typically involves the reaction of benzylideneacetone with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of 3-bromobenzylideneacetone may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzylideneacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Formation of various substituted benzylideneacetone derivatives.
Oxidation: Production of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-Bromobenzylideneacetone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromobenzylideneacetone involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Bromination Reactions
3-Bromobenzylideneacetone (1h) has been compared to other meta-substituted α,β-unsaturated ketones, such as:
- 3-Fluorobenzylideneacetone (1g)
- 3-Nitrobenzylideneacetone (1i)
In a selenium dioxide-mediated bromination using N-bromosuccinimide (NBS), all three substrates exhibited similar reaction efficiencies, with yields of 86–88%.
Table 1: Bromination Yields of Meta-Substituted Benzylideneacetones
| Compound | Substituent | Bromination Yield (%) |
|---|---|---|
| 3-Bromobenzylideneacetone | Br | 86 |
| 3-Fluorobenzylideneacetone | F | 87 |
| 3-Nitrobenzylideneacetone | NO₂ | 88 |
Structural and Commercial Comparisons
Halogenation Complexity and Cost: 3-Bromobenzylideneacetone is less expensive (€223/g) compared to polyhalogenated analogs like 3-bromo-2-chloro-5-iodobenzaldehyde (€621/g).
Substituent Electronic Effects :
- Bromine vs. Nitro Groups: While both are electron-withdrawing, the nitro group (NO₂) exerts a stronger inductive effect, which could influence reactivity in nucleophilic additions or redox reactions.
- Fluorine vs.
Table 2: Commercial Pricing of Halogenated Benzyl Derivatives
| Compound | Halogen Substituents | Price per 1g (€) |
|---|---|---|
| 3-Bromobenzylideneacetone | Br | 223 |
| 3-Bromo-2-chloro-5-iodobenzaldehyde | Br, Cl, I | 621 |
Biological Activity
3-Bromobenzylideneacetone is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
3-Bromobenzylideneacetone is characterized by the presence of a bromine atom at the meta position of the benzylidene moiety, which enhances its reactivity compared to similar compounds. Its molecular formula is C₁₄H₁₃BrO, and it has a molecular weight of approximately 284.16 g/mol. The compound features a conjugated system that contributes to its biological activity.
Antimicrobial Properties
Research indicates that 3-Bromobenzylideneacetone exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of 3-Bromobenzylideneacetone has been investigated in several studies. It has shown promising results in inducing apoptosis in cancer cells, particularly in breast and colon cancer lines. The compound's ability to modulate cell signaling pathways involved in cell proliferation and survival is a key factor in its anticancer activity.
- Mechanism of Action : The compound interacts with specific molecular targets, leading to the activation of apoptotic pathways. It can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of 3-Bromobenzylideneacetone revealed its effectiveness against multi-drug resistant strains of bacteria. The study utilized a series of dilutions to determine the MIC values, confirming its potential as an alternative antimicrobial agent.
- Case Study on Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with 3-Bromobenzylideneacetone led to a significant reduction in cell viability over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 3-Bromobenzylideneacetone:
- Synergistic Effects : When combined with other chemotherapeutic agents, 3-Bromobenzylideneacetone exhibited synergistic effects, enhancing the overall efficacy against cancer cells.
- Safety Profile : Preliminary toxicity studies indicate that the compound has a favorable safety profile, with minimal cytotoxicity observed in normal cell lines at therapeutic concentrations.
- Potential Drug Development : Due to its unique structure and biological properties, there is ongoing research into developing formulations that incorporate 3-Bromobenzylideneacetone as a lead compound for new antimicrobial and anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
